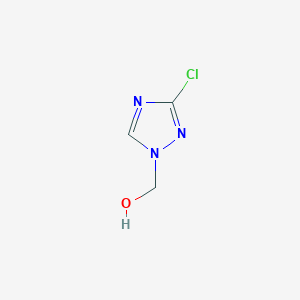

(3-chloro-1H-1,2,4-triazol-1-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-1,2,4-triazol-1-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3O/c4-3-5-1-7(2-8)6-3/h1,8H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRILLHZUXIUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501280191 | |

| Record name | 1H-1,2,4-Triazole-1-methanol, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1674390-15-8 | |

| Record name | 1H-1,2,4-Triazole-1-methanol, 3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1674390-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-1-methanol, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Context Within 1,2,4 Triazole Heterocyclic Chemistry

The 1,2,4-triazole (B32235) ring is a five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms. ijprajournal.commdpi.com This structural motif is a key building block in a vast array of synthetic compounds and is considered a privileged scaffold in medicinal chemistry. phytojournal.comresearchgate.net Triazoles are aromatic, basic compounds that are generally soluble in organic solvents. bohrium.com The chemistry of 1,2,4-triazoles has been extensively explored, leading to the development of a multitude of derivatives with diverse applications. japer.in

A significant characteristic of the 1,2,4-triazole nucleus is its wide range of pharmacological activities. Compounds incorporating this ring system have demonstrated efficacy as antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory agents. researchgate.netglobalresearchonline.net This broad bioactivity has cemented the 1,2,4-triazole moiety as a crucial component in the design of therapeutically important molecules. japer.in The success of numerous commercial drugs containing this scaffold, such as the antifungal agent Fluconazole (B54011) and the antiviral Ribavirin, highlights its importance in drug discovery. globalresearchonline.netlifechemicals.com The versatility of the triazole ring allows for various substitutions, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. ijprajournal.com

| Pharmacological Activity | Examples of 1,2,4-Triazole Applications |

| Antifungal | Found in powerful agents like Fluconazole, Itraconazole, and Voriconazole. japer.inglobalresearchonline.net |

| Antiviral | The core structure in drugs such as Ribavirin. japer.inglobalresearchonline.net |

| Anticancer | Used in the development of antineoplastic drugs like Anastrozole and Letrozole. japer.inbenthamscience.com |

| Antibacterial | Derivatives have shown potent activity against various bacterial strains. ijprajournal.comphytojournal.com |

| Anti-inflammatory | Certain triazole derivatives have been synthesized and evaluated for anti-inflammatory properties. globalresearchonline.net |

| CNS-related | Incorporated into anxiolytics and sedatives such as Alprazolam and Triazolam. japer.in |

Significance of 1,2,4 Triazol 1 Yl Methanol Derivatives in Advanced Chemical Research

The introduction of a methanol (B129727) group (-CH₂OH) onto the 1,2,4-triazole (B32235) ring, as seen in (3-chloro-1H-1,2,4-triazol-1-yl)methanol, creates a class of derivatives with unique potential in synthetic chemistry. The hydroxyl group provides a reactive site for further chemical modifications, making these compounds valuable intermediates or building blocks for the synthesis of more complex molecules. chemimpex.com This functional handle allows for the extension of the molecular structure, enabling the creation of novel compounds with potentially enhanced biological activities or material properties.

Derivatives such as (1-Methyl-1H- phytojournal.comjaper.inglobalresearchonline.nettriazol-5-yl)methanol serve as key intermediates in the development of pharmaceuticals and agrochemicals, including fungicides and herbicides. chemimpex.com The ability of the methanol group to participate in various chemical reactions expands the synthetic utility of the triazole scaffold. Research into related structures, like [1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, underscores the continued interest in synthesizing and characterizing triazole-methanol derivatives for potential applications, including their use as corrosion inhibitors. nih.govmdpi.com The strategic placement of substituents, such as the chloro group in the target compound, further modulates the electronic properties and reactivity of the molecule, offering a pathway to novel chemical entities.

Current Research Landscape and Future Directions for Triazole Scaffolds

Precursor-Based Synthetic Routes

These routes rely on the sequential assembly of the molecule from fundamental building blocks. The choice of precursors is critical for determining the final substitution pattern of the triazole ring.

The construction of the 1,2,4-triazole ring is a foundational step. Numerous methods have been developed, often categorized by the primary precursors used. Common starting materials include hydrazines, amidines, nitriles, and their derivatives. isres.orgchemicalbook.comorganic-chemistry.org

Classic named reactions like the Pellizzari and Einhorn-Brunner syntheses provide pathways to 1,2,4-triazoles. chemicalbook.com The Pellizzari synthesis involves the reaction of amides with hydrazides, which cyclize to form the triazole ring. chemicalbook.com The Einhorn-Brunner reaction utilizes the condensation of hydrazines with diacylamines. More contemporary methods often involve multicomponent reactions, which can build complex molecules in a single step. For instance, hydrazones can be reacted with amines under oxidative conditions to yield 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgfrontiersin.org Similarly, amidines serve as versatile precursors, reacting with various partners like trialkylamines or DMF in the presence of an oxidant to form the triazole scaffold. isres.orgfrontiersin.org

A summary of selected precursor-based routes is provided below.

| Precursor Type | Key Reagents/Conditions | Outcome |

| Hydrazones & Amines | I₂/TBHP, oxidative conditions | 1,3,5-Trisubstituted 1,2,4-triazoles organic-chemistry.orgfrontiersin.org |

| Amidines | Carboxylic acids, hydrazines | 1,3,5-Trisubstituted 1,2,4-triazoles frontiersin.org |

| Nitriles & Hydroxylamine (B1172632) | Cu(OAc)₂, DMSO, Cs₂CO₃ | Disubstituted 1,2,4-triazoles isres.org |

| Hydrazides & Isothiocyanates | Basic media | 1,2,4-Triazole-3-thiones nih.gov |

This table presents generalized data compiled from multiple sources.

Introducing the 3-chloro substituent onto the 1,2,4-triazole ring is a key challenge. This can be achieved either by starting with a chlorinated precursor or by halogenating a pre-formed triazole ring.

One direct approach involves the use of chlorinated starting materials. For example, chloroacetonitrile (B46850) can be a precursor in the formation of the triazole ring, leading to a chloromethyl-substituted triazole. google.com While many synthetic methods for heterocycles are tolerant of halogen substituents on precursors, direct halogenation of the triazole ring can be challenging due to the ring's electronic nature and potential for multiple reactive sites. isres.org However, the unique reactivity of halogens makes them valuable for subsequent chemical transformations, such as stereospecific SN2 substitutions or cross-coupling reactions. acs.org

A relevant transformation for a closely related analog involves the conversion of a hydroxymethyl group to a chloromethyl group. For instance, 3-hydroxymethyl-1-methyl-1H-1,2,4-triazole can be refluxed with thionyl chloride to yield 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. prepchem.com This highlights a viable strategy for introducing a halogen onto a side chain attached to the triazole core.

The (1-yl)methanol moiety is typically introduced via N-alkylation of the triazole ring with a one-carbon electrophile. The reaction of a pre-formed 3-chloro-1H-1,2,4-triazole with formaldehyde (B43269) or paraformaldehyde is a common strategy. isres.org This process, known as hydroxymethylation, attaches the -CH₂OH group to one of the ring's nitrogen atoms. The regioselectivity of this alkylation can be influenced by the reaction conditions, such as the base and solvent used. chemicalbook.com For example, alkylation of 1H-1,2,4-triazole can occur at the N1 position when using sodium ethoxide in ethanol (B145695) as the base. chemicalbook.com Electrochemical methods have also been developed where paraformaldehyde is used in a multicomponent reaction to synthesize 1-aryl-1,2,4-triazoles, demonstrating its utility as a carbon source for N-substituents. isres.org

Catalytic Approaches in Triazole Synthesis

Catalysis offers powerful tools for synthesizing triazoles with high efficiency, selectivity, and often under milder, more environmentally friendly conditions.

Transition metals, particularly copper, play a significant role in modern triazole synthesis. While the most famous example, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), produces 1,2,3-triazoles, the principles have been adapted and new copper-catalyzed routes for 1,2,4-triazoles have been developed. globethesis.comfrontiersin.org

Copper catalysts are effective in one-pot syntheses of 1,2,4-triazole derivatives from readily available materials like nitriles and hydroxylamine hydrochloride. isres.org These reactions often proceed through sequential bond formations, such as N-C and N-N oxidative coupling, under an air atmosphere. organic-chemistry.org Catalyst systems can also control the regioselectivity of cycloaddition reactions. For instance, in the reaction of isocyanides with diazonium salts, a silver(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst yields the 1,5-disubstituted isomers. isres.orgfrontiersin.org Nickel and palladium have also been explored for related transformations, such as the conversion of oxadiazoles (B1248032) into 1,2,4-triazoles. organic-chemistry.orgorganic-chemistry.org

| Catalyst | Reaction Type | Substrates | Key Features |

| Copper (Cu) | Oxidative Cyclization | Amidines, Nitriles, Hydrazones | Inexpensive, often uses O₂ or air as oxidant isres.orgorganic-chemistry.orgfrontiersin.org |

| Silver (Ag) | [3+2] Cycloaddition | Isocyanides, Diazonium Salts | High regioselectivity for 1,3-disubstituted products frontiersin.org |

| Nickel (Ni) | Cascade Annulation | Hydrazonoyl Chlorides, Sodium Cyanate | Good yields for 3H-1,2,4-triazol-3-ones organic-chemistry.org |

| Palladium (Pd) | Carbonylative Reaction | Hydrazonoyl Chlorides, NaN₃ | Forms 3H-1,2,4-triazol-3-ones via a cascade sequence organic-chemistry.org |

This table presents generalized data compiled from multiple sources.

In line with the principles of green chemistry, recent research has focused on developing metal-free and environmentally benign synthetic routes. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. researchgate.net

Several metal-free approaches have been reported. One method utilizes iodine as a catalyst for the oxidative cyclization of trifluoroacetimidohydrazides to form 3-trifluoromethyl-1,2,4-triazoles, using DMF as a carbon source. isres.org Another strategy involves the reaction of hydrazines and formamide (B127407) under microwave irradiation without any catalyst. organic-chemistry.org Bio-inspired catalysis, mimicking the action of enzymes like amine oxidase, has also been employed. An o-quinone catalyst, in the presence of a Lewis acid co-catalyst and using oxygen as the terminal oxidant, can synthesize 1,2,4-triazoles in an atom-economical process that produces only water and ammonia (B1221849) as byproducts. rsc.org These green methodologies often feature milder reaction conditions, reduced waste, and avoidance of toxic heavy metals. rsc.orgnih.gov

Advanced Synthetic Techniques

Conventional heating methods for the synthesis of 1,2,4-triazole derivatives are often associated with long reaction times and moderate yields. To overcome these limitations, advanced energy sources like microwave irradiation and ultrasound have been successfully employed, offering significant improvements in efficiency and sustainability. nih.govrsc.org

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and uniformly, often leading to a dramatic acceleration of reaction rates. scielo.org.za This technique has become a valuable tool in heterocyclic chemistry for its ability to reduce reaction times from hours to minutes and improve product yields. nih.gov In the synthesis of 1,2,4-triazole derivatives, microwave irradiation has been shown to be superior to conventional heating methods. scielo.org.za For instance, the synthesis of certain 1,2,4-triazol-3-one derivatives was achieved in significantly shorter times and with better yields under microwave conditions compared to traditional heating. scielo.org.za

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for 1,2,4-Triazole Derivatives

| Product Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine-functionalized 1,2,4-triazole | Microwave | 33-90 seconds | ~82% | nih.gov |

| Piperidine-functionalized 1,2,4-triazole | Conventional | Several hours | Lower | nih.gov |

| Fluoroquinolone-based 1,2,4-triazole | Microwave | 30 minutes | ~96% | nih.gov |

| Fluoroquinolone-based 1,2,4-triazole | Conventional | 27 hours | Lower | nih.gov |

| 3,5-disubstituted-1,2,4-triazole | Microwave | 1.5 hours | ~85% | nih.gov |

| 3,5-disubstituted-1,2,4-triazole | Conventional (Hydrothermal) | 72 hours | Lower | nih.gov |

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. asianpubs.org This method provides an alternative energy source that often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional techniques. asianpubs.orgmdpi.com

The synthesis of various 1,2,4-triazole derivatives has been shown to be highly efficient under ultrasonic irradiation. mdpi.comresearchgate.net For example, a series of novel N-substituted 1,2,4-triazole-3-acetamide derivatives were synthesized in yields of 75–89% within 40–80 minutes using ultrasound, whereas conventional methods required 10–36 hours to achieve moderate yields. mdpi.com Similarly, one-pot, four-component synthesis of complex 1,2,4-triazole derivatives under ultrasonic irradiation can be achieved in as little as 10–25 minutes with yields ranging from 70% to 96%. researchgate.net The efficiency of ultrasound is also demonstrated in Huisgen cycloaddition reactions, where it provides better yields in less time for creating triazole-fused heterocycles. nih.gov

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for 1,2,4-Triazole Derivatives

| Product Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| N-substituted 1,2,4-triazole-3-acetamide derivatives | Ultrasound | 40-80 minutes | 75-89% | mdpi.com |

| N-substituted 1,2,4-triazole-3-acetamide derivatives | Conventional | 16-26 hours | 60-75% | mdpi.com |

| 4,5-diphenyl-1H-imidazol-1-yl-1H-1,2,4-triazole derivatives | Ultrasound | 10-25 minutes | 70-96% | researchgate.net |

| α-nitrophenyl hydrazone cyclization products | Ultrasound | Not specified | 38.6-86.2% | asianpubs.org |

Strategies for Regioselectivity and Yield Optimization in 1,2,4-Triazole Functionalization

A significant challenge in the synthesis and functionalization of 1,2,4-triazoles is controlling regioselectivity. The triazole ring contains three nitrogen atoms (N1, N2, and N4), and reactions such as alkylation or acylation can potentially occur at different positions, leading to a mixture of isomers. Developing strategies to direct substitution to a specific nitrogen atom is crucial for synthesizing pure, well-defined compounds.

One of the most effective strategies for achieving regioselectivity is through catalyst control. isres.org In the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of metal catalyst dictates the resulting isomer. organic-chemistry.orgisres.org Using a silver(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst directs the reaction to form 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.orgisres.org This catalyst-dependent approach provides a modular and efficient route to specific triazole scaffolds from a wide range of substrates. isres.org

Other strategies involve modifying reaction conditions or the starting materials themselves. For instance, in the alkylation of the 1H-1,2,4-triazole ring, using weakly nucleophilic bases and substrates with good leaving groups can improve regioselectivity for the N1 position. slideshare.net Furthermore, one-pot, multi-component reactions are increasingly used to optimize yields and procedural efficiency. frontiersin.org These methods, which combine several reaction steps into a single operation without isolating intermediates, can generate structurally diverse 1,2,4-triazoles in high yields and with high regioselectivity. frontiersin.orgfrontiersin.org

Table 3: Strategies for Regiocontrol in 1,2,4-Triazole Synthesis

| Strategy | Method | Outcome | Reference |

|---|---|---|---|

| Catalyst Control | Ag(I) catalysis in [3+2] cycloaddition | Selective formation of 1,3-disubstituted 1,2,4-triazoles | organic-chemistry.orgisres.org |

| Catalyst Control | Cu(II) catalysis in [3+2] cycloaddition | Selective formation of 1,5-disubstituted 1,2,4-triazoles | organic-chemistry.orgisres.org |

| Condition Optimization | Use of weakly nucleophilic bases in alkylation | Improved regioselectivity for N1 substitution | slideshare.net |

| Procedural Optimization | One-pot, two-step process from carboxylic acid and amidine | High regioselectivity for 1,3,5-trisubstituted-1,2,4-triazoles | frontiersin.org |

Derivatization from the this compound Scaffold for Novel Analog Generation

The this compound molecule serves as a versatile scaffold for generating novel analogs through chemical modification at its key functional groups: the chloro substituent, the methanol (B129727) side chain, and the triazole ring itself. This derivatization is essential for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and materials science.

The chlorine atom at the C3 position is a key site for derivatization via nucleophilic aromatic substitution (SNAr). It can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to introduce diverse functional groups. This pathway is analogous to the synthesis of 3-(substituted-benzylsulfanyl)-1H-1,2,4-triazole derivatives from 1H-1,2,4-triazole-3-thiol. researchgate.net

The primary alcohol of the methanol group offers another handle for extensive modification. It can be oxidized to form the corresponding aldehyde or carboxylic acid, which can then undergo further reactions like reductive amination or amide coupling. The alcohol can also be converted into esters or ethers to modulate the lipophilicity and steric profile of the molecule.

Furthermore, the triazole ring itself can be a site for further functionalization, although this is often more challenging. The synthesis of complex derivatives, such as [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine, and their subsequent elaboration into more complex structures like bicyclic systems or peptide analogs, demonstrates the utility of the triazole core as a building block for advanced molecular architectures. rsc.org These modifications highlight the potential of the this compound scaffold to generate a wide array of novel chemical entities.

Table 4: Potential Derivatization Reactions on the this compound Scaffold

| Reaction Site | Reaction Type | Potential Reagents | Resulting Functional Group/Analog Type |

|---|---|---|---|

| C3-Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH2), Thiols (R-SH), Alkoxides (R-O-) | 3-amino, 3-thioether, or 3-ether substituted triazoles |

| N1-Methanol Group | Oxidation | PCC, KMnO4, Jones reagent | Aldehyde, Carboxylic acid |

| N1-Methanol Group | Esterification | Acyl chlorides (R-COCl), Carboxylic acids | Ester derivatives |

| N1-Methanol Group | Etherification | Alkyl halides (R-X) with a base | Ether derivatives |

| Resulting Aldehyde | Reductive Amination | Amines (R-NH2) and a reducing agent | N-substituted aminomethyl derivatives |

| Resulting Carboxylic Acid | Amide Coupling | Amines (R-NH2) and a coupling agent | Amide derivatives |

Spectroscopic Elucidation

Spectroscopic techniques are paramount in the structural determination of organic molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present. The proton on the triazole ring (C5-H) would typically appear as a singlet in the aromatic region of the spectrum. The two protons of the methylene (B1212753) group (-CH₂OH) would likely appear as a doublet, coupled to the hydroxyl proton. The hydroxyl proton (-OH) itself would present as a triplet, due to coupling with the adjacent methylene protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. Three distinct signals would be anticipated for this compound. The carbon atom bonded to the chlorine (C3) and the carbon atom at position 5 (C5) in the triazole ring would each produce a unique signal. The third signal would correspond to the methylene carbon of the methanol group (-CH₂OH). The precise chemical shifts of these signals are indicative of their electronic environment within the molecule.

¹H NMR Spectral Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C5-H | Singlet | ~8.0-8.5 |

| -CH₂- | Doublet | ~5.5-6.0 |

¹³C NMR Spectral Data (Predicted)

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~150-155 |

| C5 | ~140-145 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group, indicative of hydrogen bonding. The C-H stretching vibrations of the triazole ring and the methylene group would appear around 2850-3100 cm⁻¹. The C=N and N=N stretching vibrations characteristic of the triazole ring would be observed in the 1400-1650 cm⁻¹ region. A distinct absorption corresponding to the C-Cl bond would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic/alkane) | 2850-3100 |

| C=N / N=N stretch (triazole) | 1400-1650 |

| C-O stretch (alcohol) | 1050-1150 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. It measures the mass-to-charge ratio (m/z) with very high accuracy.

For this compound (C₃H₄ClN₃O), HRMS would provide an exact mass measurement. The presence of the chlorine atom would be evident from the characteristic isotopic pattern in the mass spectrum, where the [M+2]⁺ peak would have an intensity approximately one-third of the molecular ion peak [M]⁺, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a definitive confirmation of the presence of chlorine in the molecule.

HRMS Data

| Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

|---|---|---|

| C₃H₅³⁵ClN₃O⁺ | 134.0116 | Data not available |

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is compared with the theoretically calculated percentages for the proposed molecular formula to verify its accuracy. For this compound, the analysis would confirm the relative amounts of carbon, hydrogen, chlorine, and nitrogen.

Elemental Analysis Data for C₃H₄ClN₃O

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 26.98 | Data not available |

| Hydrogen (H) | 3.02 | Data not available |

| Chlorine (Cl) | 26.55 | Data not available |

| Nitrogen (N) | 31.46 | Data not available |

Computational and Theoretical Studies on 3 Chloro 1h 1,2,4 Triazol 1 Yl Methanol and 1,2,4 Triazol 1 Yl Methanol Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other key characteristics of a compound.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for the computational study of 1,2,4-triazole (B32235) derivatives due to its balance of accuracy and computational cost. DFT calculations are used to optimize molecular geometry, predict spectroscopic properties, and analyze electronic structures. The B3LYP functional combined with basis sets like 6-311G or 6-311++G is a common choice for these investigations.

Researchers have employed DFT to determine the optimized bond lengths and angles of various triazole derivatives, which generally show good agreement with experimental data where available. For instance, DFT calculations on N-((1H-benzo[d]imidazol-2-yl) methyl)-4H-1,2,4-triazol-4-amine were performed using the B3LYP/6–311++G(d,p) basis set to analyze its optimized geometry. Similarly, the molecular structure of 1,2,4-triazole itself has been calculated using the B3LYP/6–31G approximation, confirming its planar structure. Theoretical analyses of other substituted 1,2,4-triazoles have also been carried out at the B3LYP/6-311G+(d,p) level to understand their structural and electronic properties. These studies provide a foundational understanding of the geometry of the triazole ring system, which is crucial for interpreting its reactivity and interactions.

DFT is also utilized to calculate thermodynamic properties, such as heat capacity, entropy, and enthalpy, providing insights into the stability of different compounds. Furthermore, DFT calculations are instrumental in analyzing molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and are used to predict how molecules interact with one another.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods, which are based on first principles without empirical parameters, provide a rigorous approach to studying molecular systems. The Hartree-Fock (HF) method is a foundational ab initio technique that has been applied to study 1,2,4-triazole derivatives. For example, the tautomerism of substituted aminotriazoles has been evaluated using the Hartree-Fock method with a 6-31G basis set, both in the gas phase and in various solvents.

More advanced ab initio methods, such as multi-reference multi-root configuration interaction procedures, have been used to analyze the vacuum ultraviolet absorption and photoelectron spectra of 1H- and 1-methyl-1,2,4-triazole. These high-level calculations provide detailed insights into the electronic states of the molecules, revealing complex vibrational structures and confirming the presence of multiple ionized states. Such studies have shown that while the first cation of 1,2,4-triazole remains planar, the second cation exhibits significant twisting of the ring system.

Molecular Orbital Analysis (HOMO-LUMO Energies)

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity and electronic properties of molecules. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability, chemical reactivity, and optical properties.

For 1,2,4-triazole derivatives, HOMO-LUMO energy gaps have been calculated using various theoretical methods, including DFT and Hartree-Fock. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it implies that less energy is required to excite an electron from the HOMO to the LUMO. This can explain charge transfer interactions within the molecule, which are often responsible for its bioactivity. For example, in a study of N-((1H-benzo[d]imidazol-2-yl) methyl)-4H-1,2,4-triazol-4-amine, the calculated HOMO-LUMO energy gap was -2.5224 eV, indicating a potential for strong charge transfer interaction. Studies on other triazole derivatives have also focused on these parameters to explain their activity.

Tautomerism and Conformational Analysis

Tautomerism is a significant feature of the 1,2,4-triazole ring system. For the parent 1,2,4-triazole, two primary tautomers exist: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with studies indicating that the 1H form is more stable. For substituted triazoles, the presence and position of substituents can influence the stability of different tautomers.

Theoretical studies have been essential in determining the relative stability of tautomers. For chloro-substituted 1,2,4-triazoles, three tautomeric forms are possible: 3-chloro-1H-1,2,4-triazole, 3-chloro-4H-1,2,4-triazole, and 5-chloro-1H-1,2,4-triazole. Theoretical and physical studies have established the stability order as 3-chloro-1H-1,2,4-triazole being the most stable. Quantum-chemical calculations, such as those at the SMD/M06-2X/6–311++G(d,p) level, have been used to model the relative stability of possible tautomers of newly synthesized triazole derivatives in different environments, like methanol (B129727). These computational approaches are critical for understanding the chemical reactivity and biological interactions of these compounds, as different tautomers can exhibit distinct properties.

Conformational analysis, which examines the different spatial arrangements of atoms in a molecule, is also performed using computational methods. For derivatives with flexible side chains, like 1,2,4-triazol-1-yl methanol compounds, identifying the most stable conformers is key to understanding their structure-activity relationships.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions.

Molecular Mechanics (MM) Studies

Molecular Mechanics (MM) employs classical physics to model molecular systems. It uses force fields, such as MMFF94, to calculate the potential energy of a system based on the positions of its atoms. While less computationally intensive than quantum methods, MM is highly effective for optimizing the geometries of large molecules and exploring their conformational landscapes.

In the study of 1,2,4-triazole derivatives, MM methods are often used as an initial step. For instance, two-dimensional structures of derivatives can be created and then minimized using a force field like MMFF94 to obtain a reasonable three-dimensional starting geometry. This optimized structure can then be used for more rigorous quantum mechanical calculations or for virtual screening and molecular docking studies.

Advanced Docking Studies with Biological Targets (e.g., enzymes, receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of 1,2,4-triazole derivatives, advanced docking simulations are instrumental in elucidating their binding modes and affinities with various biological targets, primarily enzymes and receptors, which are crucial in understanding their therapeutic potential.

Researchers have extensively used docking studies to investigate the interactions of 1,2,4-triazole derivatives with a range of biological targets. These studies reveal that the triazole scaffold is a versatile pharmacophore capable of binding to diverse proteins. For instance, derivatives have been docked against enzymes such as cytochrome P450-dependent lanosterol (B1674476) 14-α-demethylase (CYP51), a key enzyme in fungal sterol biosynthesis, to explain their antifungal mechanism. tandfonline.com Other enzymatic targets include protein kinases like c-kit tyrosine kinase and protein kinase B, which are implicated in cancer, as well as BRAF, EGFR, and Tubulin, known anticancer targets. nih.govnih.gov Docking studies have also explored interactions with Mycobacterium tuberculosis cytochrome P450 CYP121, highlighting potential antitubercular activity. mdpi.com

Beyond enzymes, the binding of 1,2,4-triazole compounds to receptors has also been modeled. Studies have shown that certain derivatives exhibit affinity for human endothelin A (ETA) and endothelin B (ETB) receptors. benthamdirect.comnih.gov The docking findings consistently demonstrate that these compounds establish specific interactions, such as hydrogen bonds and hydrophobic contacts, within the binding pockets of their respective target proteins, which accounts for their biological activity. nih.gov For example, docking of triazole derivatives into the active site of tyrosinase revealed interactions with key histidine and valine residues. pensoft.net These computational predictions are crucial for guiding the synthesis of new derivatives with improved binding and efficacy.

| Biological Target | Target Class | Therapeutic Area | Key Findings from Docking |

|---|---|---|---|

| Cytochrome P450 14-α-demethylase (CYP51) | Enzyme | Antifungal | Binding of the heterocyclic nitrogen (N-4) to the heme iron atom. tandfonline.com |

| c-kit Tyrosine Kinase / Protein Kinase B | Enzyme | Anticancer | Good binding affinities, indicating potential as targeted cancer therapeutics. nih.govmdpi.com |

| EGFR, BRAF, Tubulin | Enzyme/Protein | Anticancer | Exploration of binding modes to understand antiproliferative activity. nih.gov |

| Endothelin Receptors (ETA/ETB) | Receptor | Cardiovascular | Compounds showed affinity in the micromolar range. benthamdirect.comnih.gov |

| Mycobacterium tuberculosis P450 CYP121 | Enzyme | Antitubercular | Molecules can bind to the active site, suggesting antimycobacterial potential. mdpi.com |

| SARS-CoV-2 Receptor-Binding Domain (RBD) | Viral Protein | Antiviral | Good interaction with various RBD variants observed for quinoline-triazole hybrids. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are essential computational methods in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com For 1,2,4-triazole derivatives, QSAR models have been widely developed to predict their activity, understand the mechanism of action, and guide the design of new, more potent compounds for various therapeutic applications, including antifungal and anticancer agents. tandfonline.comnih.govnih.gov

The foundation of any QSAR model is the selection and calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. mdpi.com For 1,2,4-triazole derivatives, a diverse range of descriptors has been employed. These are typically categorized as:

Topological Descriptors: These describe the connectivity and branching of atoms in a molecule, such as molecular connectivity indices. mdpi.com

Physicochemical Descriptors: Properties like the partition coefficient (LogP), molar refractivity (MR), and polar surface area (PSA) are commonly used to describe a molecule's hydrophobicity, size, and polarity. nih.govresearchgate.net

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these include the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), dipole moment, and polarizability (Pol), which provide insight into the electronic properties of the molecules. researchgate.net

3D Descriptors: These descriptors, used in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), relate to the three-dimensional fields surrounding the molecule, such as steric and electrostatic fields. imist.maresearchgate.net

The calculation of these descriptors is performed using specialized software like ACD/ChemSketch, ChemBioOffice, and Vlife MDS. tandfonline.comphyschemres.org The selection of the most relevant descriptors is a critical step, often achieved through statistical techniques like principal components analysis (PCA) or stepwise regression to avoid issues with collinearity and to identify the properties most influential on biological activity. physchemres.orgphyschemres.org

Once descriptors are calculated and selected, a mathematical model is developed to establish a relationship between these descriptors (independent variables) and the biological activity (dependent variable), such as IC50 or MIC values. tandfonline.comnih.gov Several statistical methods are used to build these models for triazole derivatives:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the descriptors and the activity. tandfonline.comphyschemres.orgresearchgate.net

Artificial Neural Networks (ANN): A non-linear method that can model more complex relationships. physchemres.org

3D-QSAR Approaches (CoMFA/CoMSIA): These methods generate 3D contour maps that visualize the regions where steric, electrostatic, or other properties are favorable or unfavorable for activity. imist.maresearchgate.net

The robustness and predictive power of a QSAR model must be rigorously validated. nih.gov Common validation techniques include:

Internal Validation: Often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. tandfonline.commdpi.com

External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used in model development. The predictive correlation coefficient (pred_r²) is calculated for this set. tandfonline.comnih.gov

Statistical Parameters: The quality of the model is also assessed by the squared correlation coefficient (r²), which measures the goodness of fit, and other statistical values like the F-test value and standard error. nih.gov

| Biological Activity | QSAR Method | Key Statistical Parameters | Reference |

|---|---|---|---|

| Antifungal (Candida albicans) | MLR | Model validated by cross-validation and external test set prediction. | tandfonline.comnih.gov |

| Anticancer (Pancreatic) | MLR, MNLR, ANN | MLR (Q²=0.51, R²test=0.936), MNLR (Q²=0.90, R²test=0.852) | physchemres.org |

| Anticancer | 3D-QSAR (kNN-MFA) | r²=0.8713, q²=0.2129, pred_r²=0.8417 | nih.govnih.gov |

| Antifungal (Cryptococcus neoformans) | 3D-QSAR (CoMFA/CoMSIA) | CoMFA (Q²=0.560, R²=0.881), CoMSIA (Q²=0.571, R²=0.886) | researchgate.net |

| Antimicrobial | MLR | Correlation coefficients close to 0.900. | kashanu.ac.ir |

Analysis of Molecular Interactions and Binding Affinities

The analysis of molecular interactions and the quantification of binding affinities are paramount for understanding how 1,2,4-triazole derivatives exert their biological effects at a molecular level. These analyses, typically derived from molecular docking and further refined by molecular dynamics (MD) simulations, provide detailed insights into the forces driving the ligand-target recognition process. pensoft.netresearchgate.net

Binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki or IC50), quantifies the strength of the interaction between the triazole derivative and its biological target. nih.govacs.org Docking studies frequently calculate these values, with lower binding energies indicating more stable and potent interactions. For example, certain triazole derivatives have shown excellent binding affinities of -176.749 kcal/mol and -170.066 kcal/mol to c-kit tyrosine kinase and protein kinase B, respectively. nih.govmdpi.com Similarly, novel 1,2,3-triazole-linked metronidazole (B1676534) derivatives showed potent inhibitory activity against the A549 lung cancer cell line, with IC50 values as low as 3.21 µM, which correlated with strong binding energies in docking studies. ajchem-a.com

The specific molecular interactions responsible for this affinity are also identified. These non-covalent interactions are critical for the stability of the ligand-receptor complex. Common interactions observed for 1,2,4-triazole derivatives include:

Hydrogen Bonds: The nitrogen atoms of the triazole ring are excellent hydrogen bond acceptors, while other functional groups on the derivatives can act as donors. pensoft.net

Hydrophobic Interactions: Aromatic rings and alkyl substituents on the triazole scaffold frequently engage in hydrophobic interactions with nonpolar residues in the target's binding pocket. nih.gov

π-Interactions: The aromatic nature of the triazole ring and other aryl substituents allows for various π-interactions, such as π-π stacking, π-cation, π-σ, and π-sulfur interactions, which contribute significantly to binding. pensoft.netacs.org

Electrostatic Interactions: These occur between charged or polar groups on the ligand and the target protein. acs.org

MD simulations can further validate these findings by assessing the conformational stability of the docked complexes over time, ensuring that the predicted interactions are maintained in a dynamic environment. pensoft.netnih.gov

| Derivative Class | Biological Target | Binding Affinity | Key Molecular Interactions |

|---|---|---|---|

| Triazole-coupled acetamides | c-kit tyrosine kinase | -176.749 kcal/mol | Hydrogen bonding and hydrophobic contacts. nih.govmdpi.com |

| Quinoline-triazole hybrids | SARS-CoV-2 RBD (Omicron) | K_D = 26.9 µM | Interaction within the receptor-binding area. nih.gov |

| Triazole-linked metronidazole | EGFR Tyrosine Kinase | IC50 = 3.21 µM | Improved binding energy from biphenyl (B1667301) and benzene (B151609) sulfonamide moieties. ajchem-a.com |

| 8-Hydroxyquinoline triazoles | Fungal Enzyme (CYP51) | -9.7 kcal mol⁻¹ | H-bonds, electrostatic (π–cation), hydrophobic (π–σ), π–π stacking. acs.org |

| Pyrazolo[3,4-b]pyridin-3-yl methanamide | TIM-3 | -77.84 kcal/mol (MM-GBSA) | π-π stacking interactions from fused heterocyclic framework. nih.gov |

Structure Activity Relationship Sar Investigations of 1,2,4 Triazol 1 Yl Methanol Derivatives

Influence of Substituent Effects on Chemical Reactivity and Molecular Properties

The chemical reactivity and molecular properties of 1,2,4-triazol-1-yl methanol (B129727) derivatives are highly dependent on the nature and position of substituents on the triazole ring and any associated scaffolds. These substituents can modulate the electronic and steric characteristics of the molecule, thereby influencing its stability, solubility, and reactivity.

The 1,2,4-triazole (B32235) ring is an aromatic, π-excessive system. chemicalbook.com The carbon atoms are electron-deficient due to their proximity to electronegative nitrogen atoms, making them susceptible to nucleophilic attack. chemicalbook.com The NH protons are acidic, and the ring nitrogens can be protonated, rendering the molecule amphoteric. chemicalbook.comwikipedia.org The introduction of a chloro-substituent at the C3 position, as in the parent compound of interest, significantly impacts the electronic distribution of the ring. Halogens, like chlorine, are electron-withdrawing groups that decrease the electron density of the triazole ring, affecting its pKa and reactivity towards electrophiles and nucleophiles. ijsr.netresearchgate.net Theoretical studies on chloro-1,2,4-triazoles indicate that the 3-chloro-1H-1,2,4-triazole tautomer is the most stable form. ijsr.net

Substituents also profoundly affect key molecular properties such as lipophilicity, which is a critical determinant of a molecule's pharmacokinetic profile. The nature of substituents at various positions of the triazole ring has been shown to significantly affect chromatographic behavior, which is often correlated with lipophilicity. researchgate.net For instance, the presence of a phenyl moiety at C5 and an alkyl substituent at C3 increases the non-polar character of the molecule. researchgate.net Conversely, more polar groups like acetate (B1210297) and ester functionalities decrease lipophilicity. researchgate.net Halogenation, including the introduction of chloro or fluoro groups, generally increases lipophilicity, which can enhance membrane permeability and interaction with hydrophobic pockets in biological targets. researchgate.netnih.gov

Correlation between Structural Modifications and Biological Target Interaction Mechanisms

Structural modifications to the 1,2,4-triazol-1-yl methanol scaffold directly correlate with the mechanism and affinity of interaction with various biological targets. The 1,2,4-triazole core is a proven pharmacophore, particularly effective in designing enzyme inhibitors. nih.gov

Antifungal Activity via CYP51 Inhibition: A primary target for many triazole-based antifungals is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol (B1671047) biosynthesis in fungi. amazonaws.comnih.gov The SAR for this class of compounds is well-established. The mechanism involves the N4 nitrogen of the triazole ring coordinating to the heme iron atom at the active site of CYP51, while various side chains engage in hydrophobic and hydrogen-bonding interactions with the surrounding amino acid residues. nih.govnih.gov

Structural modifications that enhance these interactions lead to increased potency. For example, in a series of fluconazole (B54011) analogues, the introduction of a 2,4-difluorophenyl group is critical for potent activity. The fluorine atoms form strong interactions within the active site. SAR studies have shown that introducing chloro-substituents on pendant phenyl rings can significantly enhance antifungal activity. Derivatives with 2-chloro and 3-chloro substitutions displayed potent activity against Candida albicans, being manifold more potent than reference drugs like fluconazole and voriconazole. nih.gov This highlights the favorable contribution of halogen atoms in occupying specific hydrophobic pockets and potentially forming halogen bonds within the enzyme's active site.

| Compound Series | Substituent (R) | Relative Potency | Reference |

|---|---|---|---|

| Fluconazole Analogue 13 | 2-Cl | Very High (16x > Voriconazole) | nih.gov |

| Fluconazole Analogue 13 | 3-Cl | Very High (16x > Voriconazole) | nih.gov |

| Fluconazole Analogue 13 | 4-Cl | Moderate | researchgate.net |

| Bis-1,2,4-triazole 54 | 3,4-dichlorobenzyl | High | nih.gov |

Anti-inflammatory Activity via FLAP Inhibition: Another important target is the 5-lipoxygenase-activating protein (FLAP), which is involved in the biosynthesis of leukotrienes, potent inflammatory mediators. nih.govacs.orgacs.org SAR studies on 3,4,5-trisubstituted-1,2,4-triazoles as FLAP antagonists revealed that hydrophobic substituents are crucial for activity. acs.org Replacing a methoxy (B1213986) group on a phenyl ring at the N4 position with a chloro group was found to be beneficial, enhancing the inhibitory potency. acs.org This suggests that the chloro-substituent favorably occupies a hydrophobic region of the FLAP binding site. In contrast, introducing polar groups like carboxyl or nitro groups completely abolished the activity, underscoring the importance of hydrophobicity in this interaction. acs.org

Other Enzyme and Protein Interactions: The versatility of the 1,2,4-triazole scaffold allows it to target a range of other proteins. As aromatase inhibitors, the triazole N4 atom coordinates with the heme iron, similar to CYP51 inhibition, while attached aryl groups form π-cation interactions with residues like Arg115. nih.gov In inhibiting the annexin (B1180172) A2–S100A10 protein-protein interaction, the triazole core is positioned in the center of a binding groove, while substituents make critical hydrophobic interactions. nih.gov Again, chloro-substitutions on phenyl rings were shown to increase potency compared to the unsubstituted parent compounds. nih.gov These examples consistently demonstrate that the electronic nature and steric bulk of substituents are key determinants of binding affinity and mechanism.

Design Principles for Enhanced Molecular Properties based on SAR

Based on extensive SAR investigations, several key design principles have emerged for optimizing the molecular properties of 1,2,4-triazol-1-yl methanol derivatives. These principles guide the strategic modification of the scaffold to improve potency, selectivity, and drug-like characteristics.

Exploitation of Halogenation: The introduction of halogen atoms, particularly chlorine and fluorine, is a consistently effective strategy. Dihalobenzyl groups or chloro-substitutions on phenyl rings often enhance biological activity, whether it be antifungal, antibacterial, or enzyme inhibition. nih.govnih.gov This is attributed to increased lipophilicity, which improves membrane passage and hydrophobic interactions, as well as the potential for specific halogen bonding within the target's active site. nih.gov

Maintenance of a Hydrophobic Profile: For many targets, such as FLAP and the annexin A2–S100A10 complex, maintaining a significant degree of hydrophobicity is paramount. SAR studies consistently show that replacing hydrophobic groups (e.g., methoxy, chloro, isopropyl) with polar moieties (e.g., carboxyl, nitro) leads to a dramatic loss of activity. acs.orgnih.gov Therefore, modifications should focus on optimizing the size and shape of hydrophobic substituents to achieve a better fit in the target's binding pocket.

The Central Role of the Triazole Core: The 1,2,4-triazole ring itself is not merely a scaffold but an active pharmacophore. Its N4 atom is often essential for coordinating with metal ions (e.g., heme iron in CYP51 and aromatase), and its other nitrogen atoms are key hydrogen bond acceptors. nih.govnih.gov Design strategies must preserve the accessibility and optimal orientation of the triazole ring to ensure this primary interaction occurs effectively.

Side Chain Optimization for Selectivity and Potency: While the triazole core provides the anchor point, the side chains dictate potency and selectivity. For antifungal agents, a 2,4-difluorophenyl group attached to the core structure is a well-established motif for high potency. researchgate.net For other targets, varying the length, rigidity, and electronic nature of side chains can fine-tune the interactions with non-conserved residues among different enzymes, thereby improving selectivity.

Bioisosteric Replacement: Replacing certain functional groups or rings with bioisosteres can improve properties. For example, replacing a quinazolinone unit with a 1,2,3-benzotriazin-4-one in antifungal compounds has been shown to yield potent derivatives. amazonaws.com This strategy can be employed to enhance metabolic stability, improve oral absorption, or alter the selectivity profile of the lead compound.

| Design Principle | Structural Modification | Desired Outcome | Target Examples |

|---|---|---|---|

| Enhance Hydrophobic Interactions | Introduce halogen (Cl, F) or alkyl groups (isopropyl) | Increased potency, membrane permeability | FLAP, CYP51, Annexin A2 |

| Optimize Heme Coordination | Ensure unhindered N4 on triazole ring | Potent enzyme inhibition | CYP51, Aromatase |

| Improve Selectivity | Modify side chain length and functionality | Reduced off-target effects | Various enzymes |

| Increase Potency | Incorporate motifs like 2,4-difluorophenyl | Lower effective concentration | CYP51 |

| Avoid Polar Groups | Replace COOH, NO2 with non-polar isosteres | Maintain activity against hydrophobic targets | FLAP |

By applying these principles, medicinal chemists can rationally design novel 1,2,4-triazol-1-yl methanol derivatives with enhanced therapeutic potential, tailored for specific biological targets.

Research Applications of 1,2,4 Triazol 1 Yl Methanol Derivatives Excluding Clinical Human Applications

Agrochemistry Research

In the realm of agricultural science, 1,2,4-triazole (B32235) derivatives are instrumental in protecting crops and enhancing yield. rjptonline.org These compounds have demonstrated a wide spectrum of activities, from controlling fungal diseases to regulating plant growth, making them a cornerstone of modern agricultural practices.

Role as Fungicidal Agents and Related Mechanisms (e.g., CYP51 inhibition)

Derivatives of 1,2,4-triazole are among the most important classes of fungicides used in agriculture. nih.gov Their primary mechanism of action involves the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047) in fungi, an essential component of their cell membranes. nih.gov By disrupting ergosterol production, these triazole compounds compromise the integrity of the fungal cell membrane, leading to growth inhibition and cell death.

The binding of the triazole molecule to the CYP51 enzyme is a key aspect of its fungicidal activity. Molecular docking studies have shown that the triazole ring can form a coordinate bond with the iron atom of the heme group in the active site of CYP51. nih.gov This interaction, along with other molecular interactions between the side chains of the triazole derivative and the hydrophobic regions of the enzyme, contributes to the potent inhibition of CYP51. nih.gov The design of novel 1,2,4-triazole derivatives often focuses on optimizing these interactions to enhance antifungal potency and spectrum. nih.gov For instance, the introduction of specific substituents, such as a cyclopropyl (B3062369) residue, has been shown to enhance binding to the target enzyme. nih.gov

Research has led to the development of numerous 1,2,4-triazole fungicides with broad-spectrum activity against a wide range of phytopathogens. For example, novel derivatives containing oxime ether and phenoxy pyridinyl moieties have demonstrated significant fungicidal activities against pathogens like Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, and Botrytis cinerea. nih.gov One such compound, (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime, exhibited an exceptionally low EC50 value of 0.12 mg/L against S. sclerotiorum, comparable to the commercial fungicide difenoconazole. nih.gov Similarly, another derivative, (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime, showed broad-spectrum activity with low EC50 values against multiple fungal species. nih.gov

The following table summarizes the fungicidal activity of selected 1,2,4-triazole derivatives:

| Compound | Target Pathogen | EC50 (mg/L) |

|---|---|---|

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | S. sclerotiorum | 1.59 |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | P. infestans | 0.46 |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | R. solani | 0.27 |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | B. cinerea | 11.39 |

| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2) | S. sclerotiorum | 0.12 |

Herbicidal and Insecticidal Potential

Beyond their fungicidal properties, 1,2,4-triazole derivatives have been investigated for their potential as herbicides and insecticides. rjptonline.orgagriplantgrowth.com The structural versatility of the triazole ring allows for the synthesis of a wide array of compounds with varying biological activities.

In herbicidal research, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their activity against various weed species. For instance, a series of triazole derivatives containing a pyrazole (B372694) moiety displayed moderate herbicidal activity against lettuce and bentgrass. researchgate.net Among the tested compounds, some showed up to 80% inhibitory activity against these plants. researchgate.net

The insecticidal potential of 1,2,4-triazole derivatives has also been an active area of research. researchgate.net The azole moiety is a structural feature found in many biologically active compounds, including those that inhibit cytochrome P450 enzymes in insects. rjptonline.orgumich.edu A study on novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties showed significant insecticidal activity against Nilaparvata lugens and Aphis craccivora. nih.gov Certain compounds in this series demonstrated over 90% mortality against Nilaparvata lugens at a concentration of 100 mg/L. nih.gov Another study reported that some synthesized 1,2,4-triazole derivatives showed insecticidal activity against Aphis rumicis Linnaeus. umich.edu

The following table presents data on the insecticidal activity of specific 1,2,4-triazole derivatives:

| Compound | Target Insect | Activity | Concentration |

|---|---|---|---|

| Compound 4-1 (R¹ is chloropyridine, R² is H) | Nilaparvata lugens | 93.5% mortality | 100 mg/L |

| Compound 4-2 (R¹ is chlorothiazole, R² is H) | Nilaparvata lugens | 94.1% mortality | 100 mg/L |

| Compound 4-19 (R¹ is benzyl, R² is isopropyl) | Nilaparvata lugens | 95.5% mortality | 100 mg/L |

| Compound 3d | Aphis rumicis Linnaeus | Active | Not specified |

| Compound 3e | Aphis rumicis Linnaeus | Active | Not specified |

| Compound 3g | Aphis rumicis Linnaeus | Active | Not specified |

Applications as Plant Growth Regulators

Certain 1,2,4-triazole derivatives function as plant growth regulators (PGRs), influencing various physiological and biochemical processes in plants. researchgate.net These compounds typically act by modulating the endogenous levels of phytohormones such as gibberellins, cytokinins, auxins, and abscisic acid. researchgate.net A primary mechanism of action for many triazole-based PGRs is the inhibition of gibberellin biosynthesis. researchgate.net They specifically inhibit the conversion of kaurene to kaurenoic acid, a key step in the gibberellin biosynthetic pathway, by targeting the enzyme kaurene oxidase. researchgate.net

Paclobutrazol and uniconazole (B1683454) are well-known examples of triazole-based PGRs. researchgate.netresearchgate.net Paclobutrazol has been shown to inhibit shoot growth in various perennial fruit trees, leading to a more desirable spur-type growth habit. researchgate.net Uniconazole, which is more active and has a shorter residual period than paclobutrazol, is also widely used. researchgate.net These PGRs can induce morphological changes in plants, such as stimulated root growth and inhibited shoot elongation, as well as biochemical changes, including increased cytokinin synthesis and a temporary increase in abscisic acid. researchgate.net

Beyond growth regulation, these compounds can enhance a plant's tolerance to various abiotic stresses, including drought, chilling, and heat. researchgate.netresearchgate.net For example, tebuconazole, another 1,2,4-triazole derivative, has been reported to increase the frost resistance of winter wheat seedlings. researchgate.net

Antiviral Applications in Plant Pathology

The antiviral properties of 1,2,4-triazole derivatives have been recognized, with research indicating their potential to combat various viral infections. nuft.edu.uabohrium.comeurekaselect.com While much of the research has focused on human viruses, the underlying mechanisms can be relevant to plant pathology. Triazole derivatives have shown activity against a range of RNA and DNA viruses. nih.gov

In the context of plant pathology, the development of effective antiviral agents is crucial for managing crop diseases caused by plant viruses. The ability of 1,2,4-triazole derivatives to interfere with viral replication processes makes them promising candidates for the development of novel plant protection agents. Research in this area is ongoing, with a focus on synthesizing new derivatives with enhanced antiviral efficacy and selectivity against plant-specific viruses. The structural features of the 1,2,4-triazole ring, such as its ability to act as a bioisostere of amide, ester, or carboxyl groups, contribute to its potential as a scaffold for antiviral drug design. nuft.edu.uabohrium.com

Materials Science Research

The unique chemical properties of the 1,2,4-triazole ring have also led to its exploration in the field of materials science. These compounds are used as building blocks for the synthesis of various functional organic materials.

Integration into Functional Organic Materials

Derivatives of 1,2,4-triazole have been incorporated into a variety of functional materials, including polymers, corrosion inhibitors, and metal-organic frameworks. lifechemicals.commdpi.com Their applications in this field are diverse, ranging from the development of light-emitting devices to the creation of energetic materials. lifechemicals.comacs.org

The nitrogen-rich structure of the 1,2,4-triazole ring makes it an excellent ligand for coordinating with metal ions, which has been exploited in the synthesis of metal-complexing agents and metal-organic frameworks. lifechemicals.com These materials have potential applications in catalysis, gas storage, and separation.

In the development of organic polymers, 1,2,4-triazole units have been incorporated into the polymer backbone to create materials with specific properties, such as enhanced thermal stability and light-emitting capabilities. lifechemicals.com Furthermore, certain 1,2,4-triazole derivatives have been shown to be effective corrosion inhibitors for metals like copper. mdpi.com

The synthesis of functionalized 1,2,4-triazole derivatives is an active area of research, with new methods being developed to create a wider range of these compounds for various applications in materials science. acs.org

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The 1,2,4-triazole moiety is an excellent ligand for coordinating with metal ions, making its derivatives, including (3-chloro-1H-1,2,4-triazol-1-yl)methanol, valuable components in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The nitrogen atoms of the triazole ring act as effective coordination sites, enabling the formation of robust and diverse structural motifs.

These triazole derivatives can function as linkers, bridging metal centers to create one-, two-, or three-dimensional networks. The resulting MOFs can exhibit high porosity, large surface areas, and tunable chemical environments, making them suitable for applications in gas storage, separation, and catalysis. For instance, MOFs constructed from triazolyl isophthalate (B1238265) and benzoate (B1203000) linkers have been engineered to contain defects, creating coordinatively unsaturated sites that enhance their adsorption properties. nih.gov The introduction of a "defective" linker, such as 3-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate, into a framework like [Cu₂(5-(3-methyl-4H-1,2,4-triazol-4-yl)isophthalate)₂] generates unoccupied coordination sites, which can lead to enhanced gas adsorption capabilities. nih.gov

Similarly, 5-(4H-1,2,4-triazol-4-yl)isophthalic acid has been utilized in the preparation of 3D porous, crystalline MOFs. acs.org The coordination behavior of these ligands is crucial in dictating the final topology and properties of the MOF. The ability of the triazole ring to coordinate with metal ions like copper and cobalt is fundamental to assembling these complex structures. nih.govresearchgate.net The methanol (B129727) group on the triazole derivative can also participate in hydrogen bonding, further influencing the packing and stability of the resulting framework.

| Ligand/Linker | Metal Ion | Resulting Framework/Application | Reference |

| 5-(3-methyl-4H-1,2,4-triazol-4-yl)isophthalate | Copper (Cu²⁺) | Defect-engineered MOFs for enhanced gas adsorption | nih.gov |

| 3-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate | Copper (Cu²⁺) | Used as a "defective linker" to create unsaturated metal sites | nih.gov |

| 5-(4H-1,2,4-triazol-4-yl)isophthalic acid | Calcium (Ca²⁺) | 3D porous crystalline MOFs and metallo-organogels | acs.org |

| 1H-1,2,3-triazole-4,5-dithiolates | Nickel (Ni²⁺), Palladium (Pd²⁺) | Group 10 metal complexes with potential catalytic applications | rsc.org |

Optoelectronic Applications (e.g., in solar cells, light-emitting diodes)

Derivatives of 1,2,4-triazole are increasingly being investigated for their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com Their electronic properties, including wide energy gaps and good thermal stability, make them suitable candidates for various roles within these devices.

In OLEDs, triazole derivatives can be employed as host materials for phosphorescent emitters or as electron-transporting/hole-blocking materials. mdpi.comresearchgate.net The hybridization of a bipyridyl moiety with a triazole core has been shown to improve the electron-transporting ability while maintaining good hole-blocking properties, which are crucial for efficient device performance. researchgate.net The rigid structure of the triazole ring can disrupt π-conjugation when linked with other aromatic units, a feature that can be exploited to create bipolar host materials for phosphorescent OLEDs with high efficiencies. researchgate.net

The high nitrogen content of the 1,2,4-triazole scaffold contributes to its electron-deficient nature, which is beneficial for electron transport. mdpi.com Research has shown that 1,2,4-triazole derivatives can exhibit excellent emission properties, making them promising for applications as luminophores. mdpi.com

In the realm of organic solar cells, pyridyl triazole derivatives have been used as exciton (B1674681) blocking materials. nii.ac.jp By incorporating an additional organic semiconductor layer containing a triazole derivative between the anode and the primary p-type layer, it is possible to enhance the short-circuit current density and the incident photon-to-current conversion efficiency. nii.ac.jp This is achieved by facilitating interlayer excitation energy transfer, allowing the device to utilize a broader spectrum of light. nii.ac.jp Furthermore, the potential for nonlinear optical (NLO) properties in 1,2,4-triazole derivatives is being explored through computational studies, suggesting future applications in advanced optical technologies. nih.gov

| Compound Type | Application | Function | Key Finding | Reference |

| Bipyridyl substituted triazole derivatives | Organic Light-Emitting Diodes (OLEDs) | Electron-transporting and hole-blocking material | Improved electron-transporting ability while maintaining good hole-blocking properties. | researchgate.net |

| Phenylcarbazole-dipyridyl triazole hybrids | Phosphorescent OLEDs | Bipolar host material | Enabled high efficiencies for blue, green, yellow, and red-emitting OLEDs. | researchgate.net |

| Pyridyl triazole derivative | Organic Solar Cells | Exciton blocking material | Increased short-circuit current density and photon-to-current conversion efficiency. | nii.ac.jp |

| General 4H-1,2,4-triazole derivatives | Optoelectronics | Luminophores | Possess very good emission properties and high quantum yields of fluorescence. | mdpi.com |

Role in Organic Synthesis and Catalysis

This compound and its related structures serve as versatile building blocks in organic synthesis and as ligands in catalysis. The triazole ring is a stable aromatic system that can be functionalized, while the methanol group offers a site for further chemical transformations.

In catalysis, tris(triazolyl)methanol derivatives have emerged as a significant subclass of C₃-symmetric tripodal ligands for transition metal-mediated reactions. rsc.org These ligands can be modularly constructed, allowing for the fine-tuning of their electronic and steric properties to modulate the catalytic behavior of their metal complexes. rsc.org They have been successfully applied in both homogeneous and heterogenized catalytic systems. rsc.org

Benzotriazol-1-ylmethanol has been identified as an excellent N,O-bidentate ligand for copper- and palladium-catalyzed cross-coupling reactions. researchgate.net This ligand facilitates C-N and C-C (Suzuki) bond formation between N-heterocycles or boronic acids and a variety of aryl or heteroaryl halides under mild conditions, often with low catalyst loading. researchgate.net The ability of the triazole and methanol groups to chelate to the metal center is key to its catalytic efficacy.

As synthetic intermediates, triazole derivatives are used to construct more complex molecules. For example, [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives are valuable building blocks, with one such compound being a component in the synthesis of the pharmaceutical agent Fuzuloparib. rsc.org The synthesis of various substituted 1,2,4-triazoles is an active area of research, with numerous methods developed for their construction, highlighting their importance as precursors in medicinal and materials chemistry. organic-chemistry.orgorganic-chemistry.org

| Compound/Ligand Class | Catalytic Reaction | Metal Catalyst | Substrates | Reference |

| Tris(1,2,3-triazol-4-yl)methanols (TTM ligands) | Various transition metal-mediated reactions | Transition metals | Azides, Alkynes | rsc.org |

| Benzotriazol-1-ylmethanol | N-arylation (C-N coupling) | Copper (Cu) | N-heterocycles, Aryl/heteroaryl halides | researchgate.net |

| Benzotriazol-1-ylmethanol | Suzuki coupling (C-C coupling) | Palladium (Pd) | Boronic acids, Aryl/heteroaryl halides | researchgate.net |

Future Research Directions and Challenges in 3 Chloro 1h 1,2,4 Triazol 1 Yl Methanol Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of 1,2,4-triazole (B32235) derivatives has traditionally involved methods that can be harsh, time-consuming, and environmentally taxing. nih.govacs.org The future of synthesizing (3-chloro-1H-1,2,4-triazol-1-yl)methanol and related compounds lies in the adoption of green and sustainable chemistry principles. nih.govtandfonline.com Key areas of focus include the development of atom-economical, energy-efficient, and environmentally benign processes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.govacs.org For the synthesis of 1,2,4-triazoles, microwave-assisted methods have been shown to dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields. nih.govmdpi.com This technique is noted for its efficiency, leading to cleaner reactions with fewer byproducts. nih.gov Future research should aim to develop a specific microwave-assisted protocol for the synthesis of this compound, which could offer a more sustainable alternative to current methods. nih.govnih.gov

Flow Chemistry: Continuous flow chemistry presents a paradigm shift in the synthesis of heterocyclic compounds, including 1,2,4-triazoles. mdpi.comrsc.org This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, higher yields, and cleaner reaction profiles. mdpi.comnih.gov The ability to handle hazardous intermediates and reagents safely makes flow chemistry particularly attractive for scaling up the production of triazole derivatives. bohrium.com A key challenge will be the design and optimization of a continuous flow process for the challenging synthesis of compounds like this compound, which would be a significant step towards a more sustainable and scalable manufacturing process. nih.govbohrium.com

| Synthetic Method | Key Advantages | Challenges for this compound | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. | Development of a specific and optimized protocol. | nih.govacs.orgmdpi.comnih.gov |

| Flow Chemistry | Enhanced safety, scalability, improved process control, higher yields. | Designing a robust and efficient continuous flow system. | mdpi.comrsc.orgnih.govbohrium.com |

| Ultrasound & Novel Catalysis | Milder reaction conditions, improved efficiency, reduced environmental impact. | Identifying suitable catalysts and reaction conditions. | nih.govnih.govscispace.comresearchgate.net |

Advanced Computational Predictions for Rational Molecular Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel 1,2,4-triazole derivatives. By predicting molecular properties and interactions, these methods enable a more rational approach to molecular design, reducing the need for extensive and costly empirical screening.

Density Functional Theory (DFT) Calculations: DFT has become a cornerstone for investigating the electronic structure and properties of molecules. acs.orgdnu.dp.ua For 1,2,4-triazoles, DFT calculations can be used to predict geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding their reactivity and potential applications. nih.govdnu.dp.ua These calculations can also elucidate reaction mechanisms and predict the stability of different isomers and conformers, guiding synthetic efforts. nih.govtandfonline.com Future studies on this compound could employ DFT to understand its reactivity profile and to design derivatives with tailored electronic properties. acs.org